N-({2-[(2,4-dichlorophenoxy)acetyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide
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Overview
Description
N~2~-({2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dichlorophenoxy group, an acetylhydrazino group, and a thiophenecarboxamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-({2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-({2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~2~-({2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of biologically active heterocycles and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N2-({2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties and use in the synthesis of various derivatives.
N-({2-[2-(2,4-dichlorophenoxy)acetyl]hydrazino}carbothioyl)-4-nitrobenzamide: Similar in structure but with different substituents, leading to varied biological activities.
2-(2,4-Dichlorophenoxy)-N0-[2-(2,4-dichlorophen-oxy)acetyl]acetohydrazide: Another related compound with potential biological activities
Uniqueness
N~2~-({2-[2-(2,4-DICHLOROPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H11Cl2N3O3S2 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11Cl2N3O3S2/c15-8-3-4-10(9(16)6-8)22-7-12(20)18-19-14(23)17-13(21)11-2-1-5-24-11/h1-6H,7H2,(H,18,20)(H2,17,19,21,23) |
InChI Key |
OXPLUGQLGOKPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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